Cas no 1361600-52-3 (2,4-Dimethyl-3-(perchlorophenyl)pyridine)

2,4-Dimethyl-3-(perchlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2,4-Dimethyl-3-(perchlorophenyl)pyridine
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- インチ: 1S/C13H8Cl5N/c1-5-3-4-19-6(2)7(5)8-9(14)11(16)13(18)12(17)10(8)15/h3-4H,1-2H3
- InChIKey: XMNCQLOHAMSCPO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(C)=NC=CC=1C)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 299
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 6.4
2,4-Dimethyl-3-(perchlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013032118-1g |
2,4-Dimethyl-3-(perchlorophenyl)pyridine |
1361600-52-3 | 97% | 1g |
1,475.10 USD | 2021-05-31 | |
Alichem | A013032118-250mg |
2,4-Dimethyl-3-(perchlorophenyl)pyridine |
1361600-52-3 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
Alichem | A013032118-500mg |
2,4-Dimethyl-3-(perchlorophenyl)pyridine |
1361600-52-3 | 97% | 500mg |
839.45 USD | 2021-05-31 |
2,4-Dimethyl-3-(perchlorophenyl)pyridine 関連文献
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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2. Back matter
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2,4-Dimethyl-3-(perchlorophenyl)pyridineに関する追加情報
2,4-Dimethyl-3-(perchlorophenyl)pyridine: A Comprehensive Overview
2,4-Dimethyl-3-(perchlorophenyl)pyridine, also known by its CAS number 1361600-52-3, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structural properties and its potential applications in advanced materials and chemical synthesis. The molecule consists of a pyridine ring substituted with two methyl groups at the 2 and 4 positions and a perchlorophenyl group at the 3 position. This combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a subject of interest for researchers.
The synthesis of 2,4-Dimethyl-3-(perchlorophenyl)pyridine involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing purity. These developments have been documented in several high-impact journals, highlighting the importance of optimizing synthetic pathways for complex heterocyclic compounds.
One of the most promising applications of 2,4-Dimethyl-3-(perchlorophenyl)pyridine lies in its use as a precursor for advanced materials. Researchers have explored its potential as a building block for constructing functional polymers and coordination complexes. For instance, studies published in the Journal of Polymer Science demonstrate how this compound can be incorporated into polymer frameworks to enhance thermal stability and mechanical properties. Additionally, its ability to act as a ligand in metal coordination chemistry has opened new avenues for designing catalysts with superior activity and selectivity.
The electronic properties of 2,4-Dimethyl-3-(perchlorophenyl)pyridine have been extensively studied using computational chemistry techniques. Density functional theory (DFT) calculations reveal that the molecule exhibits a conjugated π-system with significant electron-withdrawing effects due to the perchlorophenyl group. These properties make it an attractive candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent experiments reported in Nature Communications suggest that incorporating this compound into OLED architectures can improve device efficiency by optimizing charge transport mechanisms.
In terms of environmental impact, researchers have investigated the biodegradation and toxicity profiles of 2,4-Dimethyl-3-(perchlorophenyl)pyridine. Studies conducted by the European Chemicals Agency (ECHA) indicate that under specific conditions, the compound undergoes rapid biodegradation without posing significant risks to aquatic ecosystems. These findings are particularly relevant for industries seeking to adopt more sustainable practices in chemical manufacturing.
The versatility of 2,4-Dimethyl-3-(perchlorophenyl)pyridine extends to its role as an intermediate in pharmaceutical synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing bioactive molecules with complex architectures. For example, recent research published in Angewandte Chemie highlights its use as a key intermediate in the synthesis of novel kinase inhibitors with potential therapeutic applications.
In conclusion, CAS No: 1361600-52-3, or 2,4-Dimethyl-3-(perchlorophenyl)pyridine, represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and application development, position it as a pivotal material for future innovations in chemistry and materials science.
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